molecular formula C8H8BrNO2 B1465199 Methyl 2-(bromomethyl)nicotinate CAS No. 116986-08-4

Methyl 2-(bromomethyl)nicotinate

Cat. No. B1465199
CAS RN: 116986-08-4
M. Wt: 230.06 g/mol
InChI Key: RPWHKHJDHYAYKG-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)nicotinate is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is a solid or liquid substance and is stored under an inert atmosphere at 2-8°C .


Synthesis Analysis

The synthesis of Methyl 2-(bromomethyl)nicotinate involves a mixture of methyl 2-methylnicotinate, NBS (N-Bromosuccinimide), and AIBN (Azobisisobutyronitrile) in carbon tetrachloride. The mixture is stirred at 90°C for 16 hours under nitrogen .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 2-(bromomethyl)nicotinate . Its InChI code is 1S/C8H8BrNO2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5H2,1H3 .


Physical And Chemical Properties Analysis

Methyl 2-(bromomethyl)nicotinate has a predicted boiling point of 291.3±30.0 °C and a predicted density of 1.533±0.06 g/cm3 . It is stored under an inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Biomarker for Tuberculosis Detection

Methyl nicotinate, a metabolite of Mycobacterium tuberculosis, has been identified as a critical biomarker for tuberculosis (TB). Cobalt and reduced graphene oxide dispersed N-doped phenolic polymer precursor-based carbon films have been utilized as biosensor electrodes for the detection and measurement of methyl nicotinate in human blood, marking a significant advancement in the early detection of TB before it becomes life-threatening (Bairagi, Goyal, & Verma, 2019).

Enhancement of Peripheral Blood Collection

The application of methyl nicotinate solution on the skin has shown potential in improving peripheral blood collection. This method, particularly beneficial for patients with venous blood collection phobia or inability to provide venous blood samples, significantly increases blood flow in the treated area without notably altering the proportions of various blood cells (Zhu, Xu, Ouyang, et al., 2022).

Antinociceptive Activity

Methyl nicotinate has been evaluated for its antinociceptive (pain-relieving) activity. Studies using acetic acid-induced writhing and hot plate tests in mice have demonstrated that methyl nicotinate effectively reduces pain perception by acting on both peripheral and central mechanisms (Erharuyi, Igbe, Falodun, et al., 2015).

Retinoprotective Effects

Research on 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, a derivative of methyl nicotinate, has shown promising results in improving retinal microcirculation and resistance to ischemia. In rat models of retinal ischemia–reperfusion, this compound prevented the development of ischemic injuries and improved retinal microcirculation and electroretinographic parameters, establishing its potential as a retinoprotector (Peresypkina, Pazhinsky, Danilenko, et al., 2020).

Microvascular Response in Skin

Methyl nicotinate has been used as a local provocation for assessing microcirculation and skin viability. Studies focusing on the microvascular response to topically applied methyl nicotinate have revealed that it induces a local cutaneous erythema, which can be used to evaluate microcirculation and the viability of the skin (Elawa, Mirdell, Tesselaar, et al., 2019; Elawa, Mirdell, Farnebo, et al., 2019).

Safety And Hazards

This compound is considered hazardous and should be handled with care. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335, indicating potential harm if swallowed, skin and eye irritation, and respiratory irritation .

properties

IUPAC Name

methyl 2-(bromomethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWHKHJDHYAYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80710271
Record name Methyl 2-(bromomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(bromomethyl)nicotinate

CAS RN

116986-08-4
Record name Methyl 2-(bromomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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